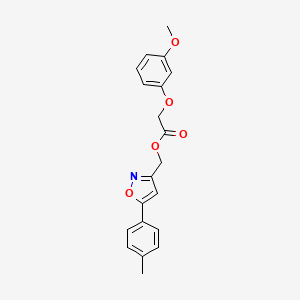

![molecular formula C11H11NO2 B2793791 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1360946-96-8](/img/structure/B2793791.png)

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

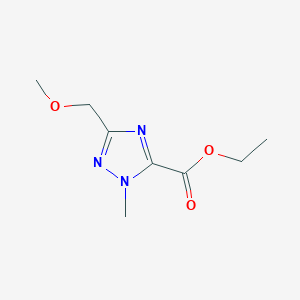

5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the linear formula C11H11NO2 . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of spirocyclic oxindoles, such as 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines .Molecular Structure Analysis

The molecular structure of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one is characterized by a unique spirocyclic structure . Defined as a bicycle connected by a single fully-substituted carbon atom, spirocycles are inherently highly 3-dimensional structures .Chemical Reactions Analysis

The chemical reactions involving 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one are part of the broader field of spirocyclic oxindoles chemistry . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one include its molecular formula C11H11NO2 . More specific properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in specialized databases .Scientific Research Applications

Synthetic Procedures and Chemical Properties

A study by Beccalli et al. (2003) explores a new synthetic pathway to related spiro compounds, highlighting methods for the synthesis of complex organic structures like 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (Beccalli, Clerici, & Gelmi, 2003).

Maurya et al. (2014) developed a highly diastereoselective synthesis for spiro[cyclopropane-1,3′-indolin]-2′-ones, demonstrating an efficient and catalyst-free method, relevant for similar compounds (Maurya, Reddy, Mani, Kapure, Adiyala, Nanubolu, Singarapu, & Kamal, 2014).

Buev, Moshkin, and Sosnovskikh (2018) discussed the reactivity of spiroanthraceneoxazolidines with spiro[cyclopropane-3,3′-indolin]-2-ones, providing insights into the chemical behavior of similar spiro compounds (Buev, Moshkin, & Sosnovskikh, 2018).

Potential Anticancer Applications

Reddy et al. (2015) synthesized and evaluated a series of spiro[cyclopropane-1,3'-indolin]-2'-ones for anticancer activity, finding promising results against various human cancer cell lines, suggesting potential therapeutic applications for 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (Reddy, Nayak, Mani, Kapure, Adiyala, Maurya, & Kamal, 2015).

Li et al. (2013) designed a series of compounds including spiro[indoline-3,4'-piperidine]-2-ones, showing efficacy in pharmacological and antitumor assays. This demonstrates the potential of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one in cancer research (Li, Wu, Tian, Zhang, & Wu, 2013).

Photochemical Studies

- Li et al. (2020) conducted photochemical studies on spirocyclopropyl oxindoles, which could inform understanding of the photochemical properties of 5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (Li, Kutta, Jandl, Bauer, Nuernberger, & Bach, 2020).

Future Directions

The future directions for the study of 5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one could involve further exploration of its potential anticancer properties . Additionally, the development of new synthetic methodologies to access saturated heterocycles for potential use in drug discovery could be a promising area of research .

properties

IUPAC Name |

5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)11(4-5-11)10(13)12-9/h2-3,6H,4-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRQHOKXJCZIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)

![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)

![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)

![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)

![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)

![N-(benzo[d]thiazol-5-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2793725.png)

![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate](/img/structure/B2793728.png)